molecular formula C5H2Br2ClN B061691 2,5-Dibromo-3-chloropyridine CAS No. 160599-70-2

2,5-Dibromo-3-chloropyridine

Cat. No.: B061691
CAS No.: 160599-70-2
M. Wt: 271.34 g/mol
InChI Key: FMPHOXAZOVLRIF-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-chloropyridine is an organic compound with the chemical formula C5H2Br2ClN. It is a colorless or pale yellow solid that is almost insoluble in water but soluble in organic solvents such as ethanol and chloride solvents. This compound is known for its strong pungent smell and is primarily used as an intermediate in the synthesis of various organic compounds, including drugs, dyes, and pesticides .

Mechanism of Action

Target of Action

It’s known that this compound is used as a building block in organic synthesis , which suggests that its targets could vary depending on the specific reactions it’s involved in.

Mode of Action

The mode of action of 2,5-Dibromo-3-chloropyridine is largely dependent on the specific chemical reactions it’s used in. For instance, it’s known to participate in Suzuki–Miyaura reactions, which are used to form carbon-carbon bonds . In these reactions, the bromine atoms in the compound can be replaced with other groups, leading to the formation of new compounds .

Pharmacokinetics

The pharmacokinetic properties of this compound are as follows :

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reactions it’s involved in. As a building block in organic synthesis, it can contribute to the formation of a wide variety of compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas at 2-8°C . Additionally, its solubility can affect its action and efficacy. It’s predicted to be moderately soluble .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dibromo-3-chloropyridine can be synthesized through several methods. One common method involves the reaction of pyridinium chloride with dibromomethane bromide. Another method includes the reaction of 5-bromo-2,3-dichloropyridine with hydrogen bromide in acetic acid at 70°C for 7 hours . The reaction mixture is then diluted with ethyl acetate, quenched with water, and extracted with ethyl acetate to obtain the desired product.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-3-chloropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are used under mild conditions.

Major Products Formed:

  • Substitution reactions can yield various substituted pyridines.
  • Coupling reactions can produce biaryl compounds and other complex organic molecules.

Scientific Research Applications

2,5-Dibromo-3-chloropyridine is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

Comparison: 2,5-Dibromo-3-chloropyridine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which enhances its reactivity and versatility in chemical synthesis. Compared to its analogs, it offers a broader range of chemical transformations and applications, making it a valuable intermediate in various fields of research and industry.

Properties

IUPAC Name

2,5-dibromo-3-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2ClN/c6-3-1-4(8)5(7)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPHOXAZOVLRIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00505000
Record name 2,5-Dibromo-3-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160599-70-2
Record name 2,5-Dibromo-3-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dibromo-3-chloropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

36.0 g (172.7 mmol) of 5-bromo-3-chloro-2-hydroxypyridine are stirred at 160° C. for 6 hours in 320 ml of phosphorus tribromide. The reaction mixture is cooled to room temperature and poured carefully into ice water. After 2 hours, the mixture is extracted three times with 500 ml of dichloromethane in each case. The combined organic phases are washed with sodium bicarbonate solution until neutral, dried over Na2SO4 and filtered, and the filtrate is evaporated to dryness. Chromatographic purification (silica gel/dichloromethane) gives 20.53 g of 3-chloro-2,5-dibromopyridine. ##STR14## m.p.: 40°-41° C.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2,5-dibromo-3-chloropyridine synthesized according to the research?

A1: The paper describes the synthesis of this compound from 5-bromo-3-chloro-2,4-dihydroxypyridine. While the specific reaction conditions are not detailed, the paper states that the target compound was prepared by converting 5-bromo-3-chloro-2,4-dihydroxypyridine into 4-amino-2,5-dibromo-3-chloropyridine []. This suggests a multi-step synthesis pathway involving the introduction of an amino group at the 4-position.

Q2: What can we infer about the structure of this compound based on the research?

A2: Although the paper does not provide spectroscopic data, the structure of this compound is deduced based on its synthesis from 5-bromo-3-chloro-2,4-dihydroxypyridine and its subsequent conversion to other compounds with confirmed structures []. This strongly supports the assigned positions of the bromine and chlorine atoms on the pyridine ring.

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